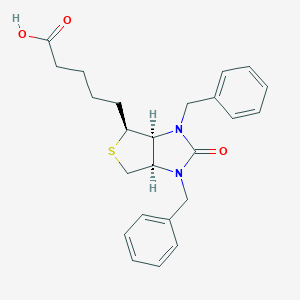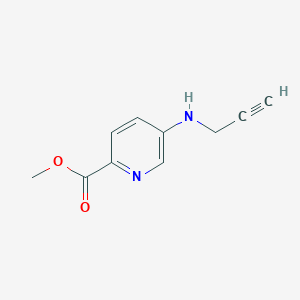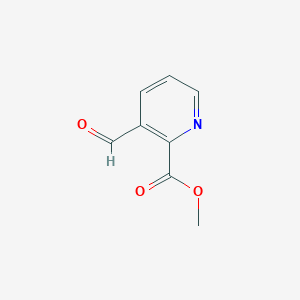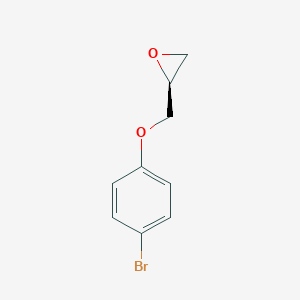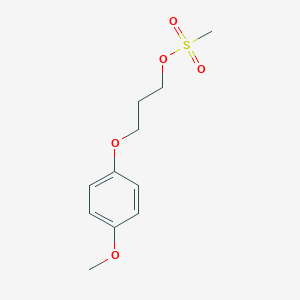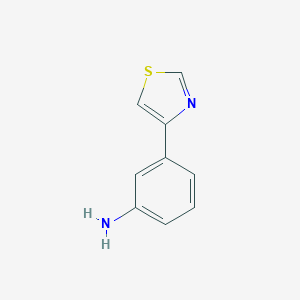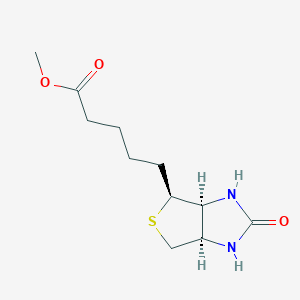![molecular formula C11H20O5 B144771 [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate CAS No. 138147-42-9](/img/structure/B144771.png)
[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate, also known as HMMPD, is a chemical compound that has gained importance in scientific research due to its unique properties. It is a derivative of the naturally occurring compound, ribose, and is used in the synthesis of various molecules, including nucleic acids and coenzymes.
Mécanisme D'action
The mechanism of action of [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids. [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to a decrease in the production of DNA, which can ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of viral replication, and the induction of apoptosis (programmed cell death). It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate in scientific research. One area of interest is the development of new cancer and antiviral drugs based on the structure of [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate. Another area of interest is the study of the role of [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate in various biological processes, including DNA synthesis and cell death. Additionally, the development of new methods for the synthesis of [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate and its derivatives could lead to the discovery of new applications for this important compound.
Méthodes De Synthèse
[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate can be synthesized through a multi-step process that involves the protection and deprotection of various functional groups. The synthesis begins with the protection of the 2-hydroxyl group of ribose with a benzyl group, followed by the protection of the 3-hydroxyl group with a dimethoxytrityl group. The resulting compound is then treated with 2,2-dimethylpropionyl chloride to form [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate.
Applications De Recherche Scientifique
[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate is used in various scientific research applications, including the synthesis of nucleic acids, coenzymes, and other important biomolecules. It is also used in the development of new drugs and therapeutic agents. [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to have anticancer and antiviral properties, making it a promising candidate for the development of new cancer and antiviral drugs.
Propriétés
IUPAC Name |
[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXNBYHAAHVEJL-HLTSFMKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@@H](C[C@H](O1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

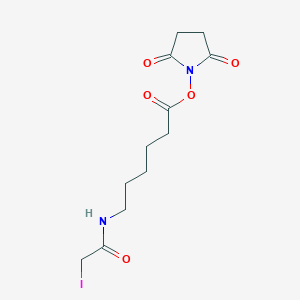
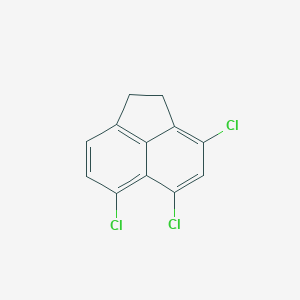
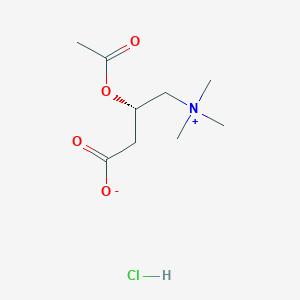
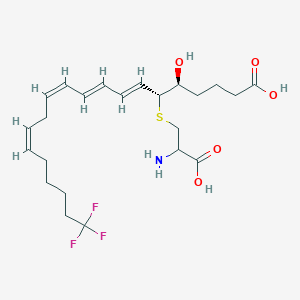
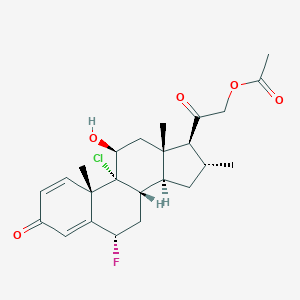
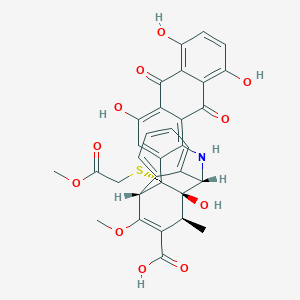
![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)
